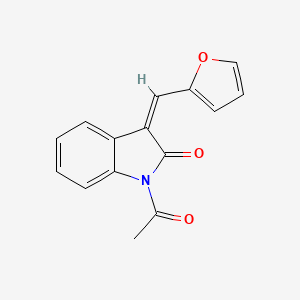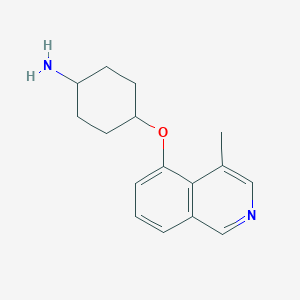
4-Methoxy-7-phenyl-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-7-phenylindoline-2,3-dione is a chemical compound with the molecular formula C15H11NO3. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a methoxy group at the 4-position and a phenyl group at the 7-position of the indoline-2,3-dione core structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-7-phenylindoline-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxy-2-iodoaniline and a suitable alkyne.
Heteroannulation Reaction: The key step involves a heteroannulation reaction, where 4-methoxy-2-iodoaniline reacts with the alkyne in the presence of a palladium catalyst to form the indole core.
Functional Group Transformations: Subsequent steps involve functional group transformations to introduce the phenyl group at the 7-position and the dione functionality at the 2,3-positions.
Industrial Production Methods: Industrial production of 4-methoxy-7-phenylindoline-2,3-dione may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxy-7-phenylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione functionality to diol derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted indole derivatives.
Aplicaciones Científicas De Investigación
4-Methoxy-7-phenylindoline-2,3-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-methoxy-7-phenylindoline-2,3-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
- 4-Methoxy-7-phenylindole-2,3-dione
- 4-Methoxy-7-phenylindoline-2,3-diol
- 4-Methoxy-7-phenylindoline-2,3-quinone
Comparison:
- Uniqueness: 4-Methoxy-7-phenylindoline-2,3-dione is unique due to its specific substitution pattern and dione functionality, which confer distinct chemical reactivity and biological activity .
- Similarities: Similar compounds share the indole core structure but differ in the nature and position of substituents, affecting their chemical properties and applications .
Propiedades
Número CAS |
924633-51-2 |
|---|---|
Fórmula molecular |
C15H11NO3 |
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
4-methoxy-7-phenyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C15H11NO3/c1-19-11-8-7-10(9-5-3-2-4-6-9)13-12(11)14(17)15(18)16-13/h2-8H,1H3,(H,16,17,18) |
Clave InChI |
IAIPUGRABQHVPS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C=C1)C3=CC=CC=C3)NC(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


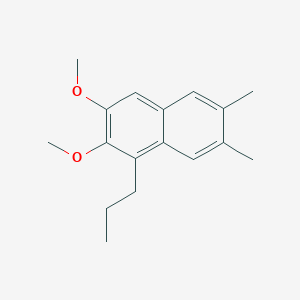
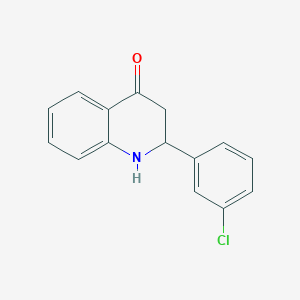
![9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione](/img/structure/B11859857.png)
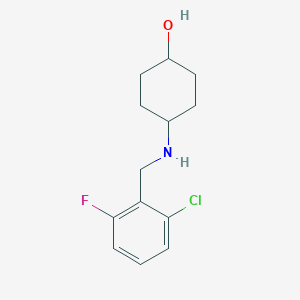
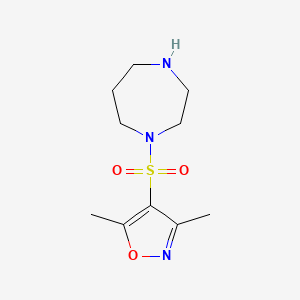
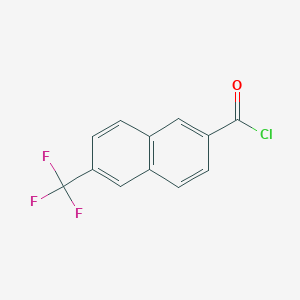
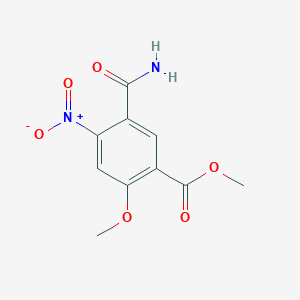

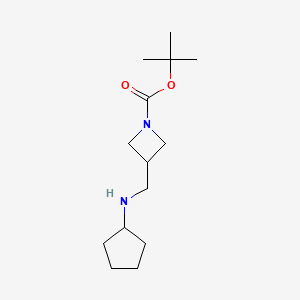

![Acetamide, N-(6-phenylpyrrolo[1,2-c]pyrimidin-3-yl)-](/img/structure/B11859912.png)
![4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde](/img/structure/B11859917.png)
